

# An In-depth Technical Guide to 3,4-Dimethoxytoluene: Physical and Chemical Properties

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## Compound of Interest

Compound Name: 3,4-Dimethoxytoluene

Cat. No.: B046254

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## Introduction

**3,4-Dimethoxytoluene**, also known as 4-methylveratrole or homoveratrole, is an aromatic organic compound with the chemical formula  $C_9H_{12}O_2$ .<sup>[1][2]</sup> It is a derivative of toluene with two methoxy groups attached to the benzene ring at positions 3 and 4. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and fragrances.<sup>[1]</sup> This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and logical workflows for these processes.

## Physical and Chemical Properties

**3,4-Dimethoxytoluene** is a colorless to pale yellow liquid or solid at room temperature with a mild aromatic odor.<sup>[1]</sup> It is soluble in alcohol and other organic solvents but insoluble in water.<sup>[3][4]</sup>

### Table 1: Physical Properties of 3,4-Dimethoxytoluene

Property	Value	Reference
Molecular Formula	C <sub>9</sub> H <sub>12</sub> O <sub>2</sub>	[1][2]
Molecular Weight	152.19 g/mol	[1][2]
Appearance	Colorless to pale yellow liquid or solid	[1][3]
Melting Point	22-24 °C	[1][3][4][5]
Boiling Point	219-220 °C at 760 mmHg; 133-135 °C at 50 mmHg	[1][3][4][5]
Density	1.051 g/mL at 25 °C	[3][5][6]
Refractive Index (n <sup>20</sup> /D)	1.5260-1.5300	[1][5]
Vapor Pressure	0.171 mmHg at 25 °C	[1][3]
Flash Point	85 °C (185 °F)	[1][4][5]
Solubility	Insoluble in water; soluble in alcohol	[3][4]
logP (o/w)	2.01-2.18	[1][4]

**Table 2: Chemical Identifiers**

Identifier	Value	Reference
CAS Number	494-99-5	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[5]</a>
IUPAC Name	1,2-dimethoxy-4-methylbenzene	<a href="#">[2]</a>
Synonyms	4-Methylveratrole, Homoveratrole, 4-Methyl-1,2-dimethoxybenzene	<a href="#">[2]</a>
InChI	InChI=1S/C9H12O2/c1-7-4-5-8(10-2)9(6-7)11-3/h4-6H,1-3H3	<a href="#">[2]</a>
SMILES	<chem>CC1=CC(=C(C=C1)OC)OC</chem>	<a href="#">[2]</a>

## Experimental Protocols

### Synthesis of 3,4-Dimethoxytoluene

Several synthetic routes are available for the preparation of **3,4-dimethoxytoluene**. Below are detailed protocols for two common methods.

#### 1. Wolff-Kishner Reduction of Veratraldehyde

This method involves the reduction of the aldehyde group of veratraldehyde.

- Materials:
  - Veratraldehyde (3,4-dimethoxybenzaldehyde)
  - Hydrazine hydrate (95%)
  - Potassium hydroxide (KOH)
  - Ethylene glycol
  - Diethyl ether

- Water
- Procedure:
  - A mixture of 91.5 g of veratraldehyde, 100 g of KOH, 75 ml of 95% hydrazine, and 700 ml of ethylene glycol is heated at reflux for 30 minutes until the KOH dissolves.[7]
  - Continue heating at reflux. The hydrazone will separate as a yellow solid, and mild foaming may occur.[7]
  - Continue refluxing for 3 hours, during which nitrogen gas will evolve, and vigorous frothing will be observed.[7]
  - After cooling, the reaction mixture is poured into 1.5 L of cold water.[7]
  - The resulting oil is extracted with diethyl ether.[7]
  - The combined ether extracts are washed with water, dried, and the solvent is evaporated. [7]
  - The resulting yellow oil is purified by distillation to yield **3,4-dimethoxytoluene** as a colorless oil (boiling point 68-72 °C at 0.05 mm).[7]

## 2. Methylation of 4-Methylcatechol under Microwave Irradiation

This method utilizes microwave-assisted organic synthesis for a rapid and efficient methylation reaction.

- Materials:
  - 4-Methylcatechol
  - Cesium carbonate ( $\text{Cs}_2\text{CO}_3$ )
  - Dimethyl carbonate (DMC)
  - Acetonitrile ( $\text{CH}_3\text{CN}$ )
  - Mesitylene (internal standard)

- Procedure:
  - A solution of 1.82 mmol of 4-methylcatechol, 1 equivalent of  $\text{Cs}_2\text{CO}_3$  per hydroxyl group, 2 mL of DMC, 2 mL of  $\text{CH}_3\text{CN}$ , and 100  $\mu\text{L}$  of mesitylene is prepared in a 10 mL airtight glass vessel.
  - The vessel is heated in a microwave synthesis reactor at 160 °C with a stirring rate of 600 rpm.
  - The reaction is monitored, and the pressure is expected to increase over the course of 120 minutes.
  - After 120 minutes, the reaction mixture is cooled to room temperature, and the pressure is released.
  - The reaction products are analyzed by GC-FID and GC-MS.

## Analytical Methods

### 1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating and identifying the components of a mixture.

- General Protocol:
  - Sample Preparation: Dissolve a small amount of the **3,4-dimethoxytoluene** sample in a suitable volatile solvent (e.g., dichloromethane or diethyl ether).
  - Injection: Inject a small volume (typically 1  $\mu\text{L}$ ) of the prepared sample into the GC.
  - Separation: The sample is vaporized and carried by an inert gas (e.g., helium or nitrogen) through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column wall. A typical temperature program would be an initial temperature of 60°C, ramped to 240°C.
  - Detection: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their

mass-to-charge ratio.

- Data Analysis: The resulting mass spectrum provides a molecular fingerprint that can be compared to a library of known spectra for identification.

## 2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for elucidating the molecular structure of organic compounds.

- General Protocol for  $^1\text{H}$  and  $^{13}\text{C}$  NMR:
  - Sample Preparation: Dissolve 5-10 mg of the **3,4-dimethoxytoluene** sample in approximately 0.6 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in an NMR tube.
  - $^1\text{H}$  NMR Acquisition:
    - Insert the sample into the NMR spectrometer.
    - Acquire the spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
    - Process the data (Fourier transform, phase correction, baseline correction).
    - Reference the spectrum to the residual solvent peak (e.g.,  $\text{CHCl}_3$  at 7.26 ppm).
  - $^{13}\text{C}$  NMR Acquisition:
    - Acquire a proton-decoupled  $^{13}\text{C}$  NMR spectrum.
    - Process the data similarly to the  $^1\text{H}$  NMR spectrum.
    - Reference the spectrum to the solvent peak (e.g.,  $\text{CDCl}_3$  at 77.16 ppm).

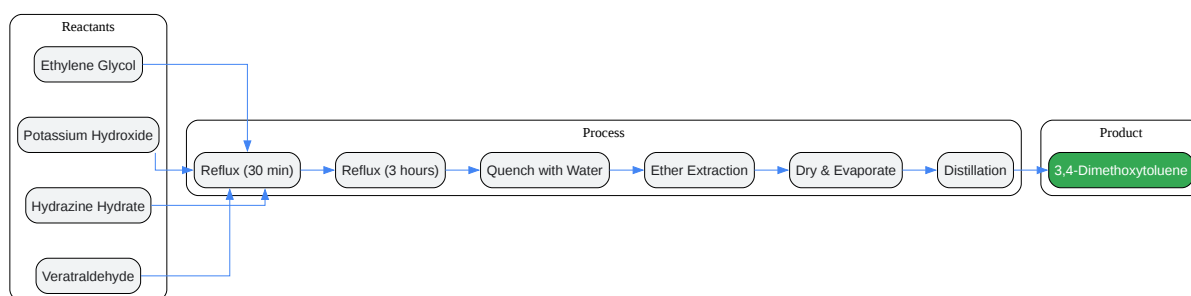
## 3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

- General Protocol (KBr Pellet Method):

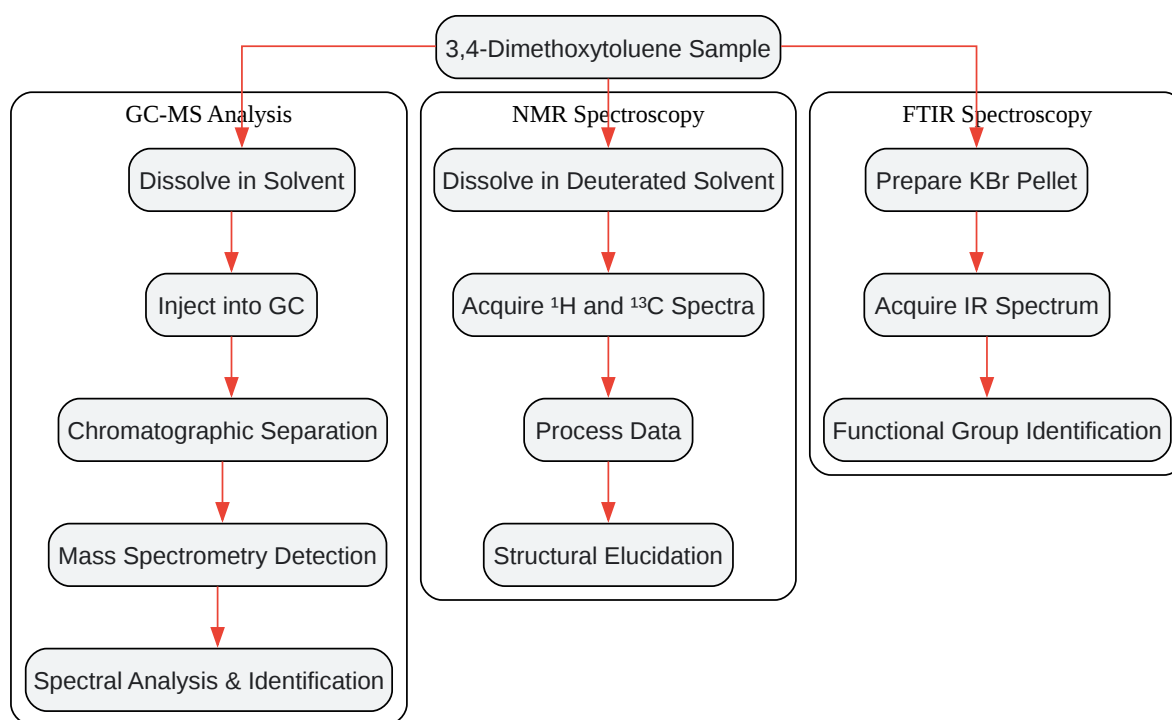
- Sample Preparation:
  - Thoroughly mix 1-2 mg of the **3,4-dimethoxytoluene** sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
  - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Spectrum Acquisition:
  - Place the KBr pellet in the sample holder of the FTIR spectrometer.
  - Acquire the spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ .
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in **3,4-dimethoxytoluene** (e.g., C-H stretching of the methyl and methoxy groups, C=C stretching of the aromatic ring, and C-O stretching of the ether linkages).

## Visualizations



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Caption: Workflow for the synthesis of **3,4-Dimethoxytoluene** via Wolff-Kishner reduction.

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Caption: General analytical workflow for the characterization of **3,4-Dimethoxytoluene**.

## Safety and Handling

**3,4-Dimethoxytoluene** is considered to be a skin and eye irritant.[2][4] It may also cause respiratory irritation.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be



conducted in a well-ventilated area or a fume hood. It is stable under normal conditions, but it is incompatible with strong oxidizing agents.[8]

## Conclusion

This technical guide provides essential information on the physical and chemical properties of **3,4-dimethoxytoluene** for researchers, scientists, and professionals in drug development. The detailed experimental protocols for its synthesis and analysis, along with the visual workflows, offer a practical resource for laboratory work involving this versatile chemical intermediate. Adherence to proper safety and handling procedures is crucial when working with this compound.

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